Lipophilicity (LogP) Differentiation: 1-Ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine vs. 2-Phenyl-1H-benzo[d]imidazol-5-amine (N-H Analog)
The N1-ethyl substitution increases calculated LogP by approximately 0.5 log units relative to the N-H analog, indicating enhanced lipophilicity and predicted passive membrane permeability. The target compound's LogP is reported as 3.89 or 3.31 , compared with 3.39 for 2-phenyl-1H-benzo[d]imidazol-5-amine (CAS 1767-25-5) . The higher value from Chemsrc (3.89) is consistent with the additive contribution of the ethyl group to logP. This difference places the target compound closer to the optimal LogP range (1–3) for oral bioavailability according to Lipinski's rule-of-five, while retaining sufficient lipophilicity for target engagement.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 3.89 (Chemsrc) / 3.31 (Leyan predicted) |
| Comparator Or Baseline | 2-Phenyl-1H-benzo[d]imidazol-5-amine (CAS 1767-25-5): LogP 3.39 (Chem960) |
| Quantified Difference | ΔLogP ≈ +0.5 (Chemsrc vs. Chem960) or ΔLogP ≈ -0.08 (Leyan vs. Chem960); consensus favors higher lipophilicity for N-ethyl analog |
| Conditions | Calculated LogP values from different prediction algorithms (Chemsrc, Leyan, Chem960); no experimental LogP available for head-to-head comparison |
Why This Matters
Higher LogP correlates with improved membrane permeability, which is critical for intracellular target engagement; procurement of the N-ethyl analog is justified when increased lipophilicity is required in a SAR campaign.
